Benzothiazole-2-acetonitrile

Descripción general

Descripción

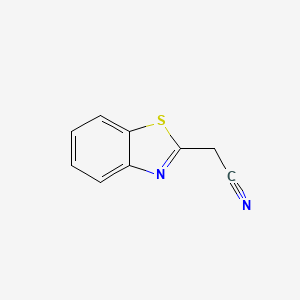

Benzothiazole-2-acetonitrile is a chemical compound with the molecular formula C9H6N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzothiazole-2-acetonitrile is typically synthesized by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile . This reaction involves the formation of a thiazole ring, which is a key structural component of the compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Substitution with Guanidine Derivatives

BTAC reacts with N-arylsulfonated guanidines under basic conditions to form pyrimidine-benzothiazole hybrids. This reaction proceeds via Michael addition followed by intramolecular cyclization:

Reaction Conditions

- Reagents: KOH (base), ethanol solvent

- Temperature: Room temperature

- Time: 10–30 minutes

| Product | Yield (%) | Key Applications |

|---|---|---|

| N-(4-amino-5-(benzothiazol-2-yl)pyrimidin-2-yl)arylsulfonamide | 80–95% | Anticancer agents |

Mechanism :

- Nucleophilic attack of guanidine on the α,β-unsaturated acrylonitrile intermediate.

- Cyclization through nitrile group participation, eliminating dimethylamine .

Condensation with Aldehydes

BTAC undergoes Knoevenagel condensation with aromatic aldehydes to form chromophores for dye-sensitized applications:

Reaction Conditions

- Catalyst: Piperidine

- Solvent: Ethanol

- Time: 12–24 hours

| Product | Substituent (R) | Yield (%) | λₘₐₓ (nm) |

|---|---|---|---|

| (E)-3-(4-(diphenylamino)phenyl)-2-(benzothiazol-2-yl)acrylonitrile | Diphenylamine | 83% | 580 |

Applications :

Reaction with Hydrazine

BTAC serves as a recognition site for hydrazine (N₂H₄), forming a turn-on fluorescent probe:

Reaction Conditions

- Solvent: PBS buffer (pH 7.4)

- Temperature: 37°C

- Time: 30 minutes

| Parameter | Value |

|---|---|

| Fluorescence enhancement (ΔF/F₀) | 16-fold |

| Detection limit | 0.18 μM |

| Cell viability (HeLa cells) | >90% |

Mechanism : Hydrazine cleaves the nitrile group, generating a fluorescent naphthaldehyde derivative .

Cyclization with Carbon Disulfide

BTAC reacts with carbon disulfide (CS₂) to form thioacrylonitrile derivatives:

Reaction Conditions

- Base: NaOEt

- Solvent: Ethanol

- Time: 20 minutes

| Product | Yield (%) |

|---|---|

| 2-(benzothiazol-2-yl)-3,3-bis(methylthio)acrylonitrile | 85% |

Applications : Intermediate for antitumor agents .

Oxidation and Reduction Reactions

The nitrile group in BTAC undergoes selective transformations:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide derivatives | 62–86% |

| Reduction | LiAlH₄, H₂ (catalytic) | 2-(aminomethyl)benzothiazole | 70–90% |

Mechanistic Notes :

- Oxidation occurs preferentially at the sulfur atom in the benzothiazole ring.

- Reduction of the nitrile group proceeds via imine intermediate formation.

Electrophilic Aromatic Substitution

BTAC participates in halogenation and nitration at the benzothiazole ring:

| Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | C-6 | 75% |

| Nitration | HNO₃, H₂SO₄ | C-5 | 68% |

Applications : Functionalized intermediates for kinase inhibitors .

Coordination with Metal Ions

BTAC acts as a ligand for Cu(II) and Fe(III), forming stable complexes:

| Metal Salt | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Bidentate (N,S) | 12.3 ± 0.2 |

| FeCl₃ | Monodentate (N) | 8.9 ± 0.3 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Benzothiazole-2-acetonitrile is extensively used in organic synthesis for preparing various heterocyclic compounds. It acts as a precursor for the synthesis of:

- 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles : These compounds are synthesized via reactions involving this compound and other reagents, showcasing its utility in creating complex molecular architectures .

- Pyrrolones : These compounds are important intermediates in medicinal chemistry and can be derived from this compound .

Pharmaceutical Applications

Benzothiazole derivatives have been widely investigated for their pharmacological properties. The following therapeutic activities have been associated with benzothiazole-based compounds:

Case Study: Antitumor Activity

A study highlighted the efficacy of benzothiazole derivatives in targeting cancer cells while minimizing damage to normal tissues. The compounds were shown to interact with key receptors involved in tumor growth, such as receptor tyrosine kinases, enhancing their potential as cancer therapeutics .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. It plays a role in developing plant protection agents and pesticides. Its derivatives have shown effectiveness in controlling plant pathogens and pests, making it an essential component in agricultural chemistry .

Dye and Sensor Applications

Another interesting application of this compound is its use in dye synthesis and as a fluorescent probe:

- Dyes : Compounds derived from this compound are used to create dyes with specific properties, including sensitivity to environmental changes .

- Fluorescent Probes : Recent innovations have led to the development of probes for detecting cyanide ions using benzothiazole derivatives. These probes exhibit aggregation-induced emission effects, which enhance their fluorescence under certain conditions, making them valuable for environmental monitoring and biological imaging applications .

Mecanismo De Acción

The mechanism of action of benzothiazole-2-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes involved in cancer cell proliferation .

Comparación Con Compuestos Similares

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- 2-Phenylbenzothiazole

Comparison: Benzothiazole-2-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other benzothiazole derivatives. For instance, 2-aminobenzothiazole and 2-mercaptobenzothiazole have amino and mercapto groups, respectively, which lead to different chemical behaviors and applications .

Actividad Biológica

Benzothiazole-2-acetonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with an acetonitrile group, contributing to its unique chemical properties. The general structure can be represented as follows:

This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study assessed the effects of benzothiazole derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results showed significant inhibition of cell growth at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | 1.5 | Induction of apoptosis and cell cycle arrest |

| B7 | A549 | 2.0 | Inhibition of AKT and ERK pathways |

| 4i | H1299 | 1.8 | Anti-inflammatory effects |

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It was found to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cells (RAW264.7) when tested using enzyme-linked immunosorbent assay (ELISA) . This suggests a dual role in targeting both cancer and inflammation.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine | Concentration (μM) | Reduction (%) |

|---|---|---|---|

| This compound | IL-6 | 1 | 45 |

| B7 | TNF-α | 2 | 50 |

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Studies show that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of benzothiazole derivatives, compound B7 was shown to effectively inhibit tumor growth in vivo models. Mice treated with B7 exhibited reduced tumor sizes compared to control groups, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanism of this compound in rheumatoid arthritis models. The compound demonstrated significant reduction in joint swelling and inflammatory markers, suggesting its therapeutic potential in chronic inflammatory conditions .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321646 | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56278-50-3 | |

| Record name | 2-Benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379416 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56278-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Benzothiazole-2-acetonitrile?

A1: this compound serves as a crucial building block in synthesizing various heterocyclic compounds. Research highlights its use in:

- Knoevenagel Condensation: This reaction utilizes this compound with aromatic aldehydes to create (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These reactions can be performed under microwave irradiation and solvent-free conditions, offering advantages like reduced reaction times and good product yields [, ].

- Pyrazole and Pyrrolo[2,1-b]benzothiazole Synthesis: Reactions with hydrazonoyl chlorides allow for the creation of novel, polysubstituted pyrazole and pyrrolo[2,1-b]benzothiazole derivatives [].

- Triazole Synthesis: Reacting this compound with 2-nitrophenyl azide yields 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This triazole shows potential for antiproliferative activity and further ring annulation reactions [].

Q2: Are there any catalytic systems where this compound plays a significant role?

A2: While not a catalyst itself, this compound acts as a reactant in systems where catalysis is crucial. For example:

- Deep Eutectic Solvents: Choline chloride and urea-based deep eutectic solvents have been successfully employed as efficient catalytic systems for Knoevenagel condensations involving this compound []. This highlights the compound's compatibility with greener and more sustainable catalytic approaches.

- Nano-Fe3O4 Encapsulated-Silica Particles: These particles, functionalized with a primary amine, effectively catalyze Knoevenagel condensations using this compound. The magnetic properties of the catalyst allow for easy separation and recyclability, making it a practical choice for large-scale synthesis [].

Q3: How does the structure of this compound relate to its applications in materials science?

A3: The presence of the benzothiazole and acetonitrile moieties in this compound influences its electronic properties, making it valuable in materials science:

- Naphthalenediimide Derivatives: Incorporating this compound into naphthalenediimide (NDI) structures leads to materials with desirable electron transport properties []. These NDI derivatives show promise in organic field-effect transistors (OFETs) and perovskite solar cells due to their tunable energy levels and strong electron affinities [].

Q4: What analytical techniques are typically used to characterize this compound and its derivatives?

A4: Common techniques for analysis include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and configuration of this compound derivatives, particularly in confirming the E isomer's stability in (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles [].

- UV-Vis Spectroscopy: Employed to characterize the optical properties of this compound derivatives, especially when incorporated into materials like NDI-based OFETs and perovskite solar cells [].

- Cyclic Voltammetry: This electrochemical technique is valuable for studying the redox properties and determining the energy levels (HOMO/LUMO) of this compound derivatives, particularly in the context of materials science applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.